1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of both methoxy and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable reagent such as acetone in the presence of a base like sodium hydroxide.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the condensation and sulfonylation steps.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reagent concentrations to maximize output.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of certain proteins.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-nitropropene: Shares the 3,4-dimethoxyphenyl moiety but differs in the functional groups attached to the propene chain.
1-(4-Methylphenyl)-2-nitropropene: Similar in having the 4-methylphenyl group but with different substituents on the propene chain.
This comprehensive overview highlights the significance of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-13-4-7-15(8-5-13)24(20,21)11-10-16(19)14-6-9-17(22-2)18(12-14)23-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKHTRVLZRZLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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